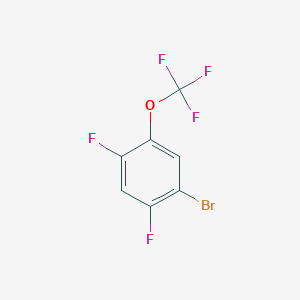

1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1-bromo-2,4-difluoro-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5O/c8-3-1-6(14-7(11,12)13)5(10)2-4(3)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURHXUGBRQNQLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene involves its interaction with various molecular targets through its electrophilic bromine atom and electron-withdrawing fluorine and trifluoromethoxy groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen and Substituent Position Variations

(a) 1-Bromo-2-fluoro-5-(trifluoromethoxy)benzene

- Structure : Differs by having a single fluorine at position 2 instead of 2,4-difluoro substitution.

- In one study, similar bromo-(trifluoromethoxy)benzenes achieved 72–93% yields in direct arylations with nitrogen-containing heteroaromatics .

- Molecular Weight : 271.0 g/mol (vs. 289.0 g/mol for the target compound).

(b) 1-Bromo-3-(trifluoromethoxy)benzene

- Physical Properties : CAS 2252-44-0; molecular weight 255.0 g/mol. Used in synthesis but less sterically hindered than the difluoro analog .

- Applications : Effective in Pd-catalyzed reactions due to favorable electron-withdrawing effects .

(c) 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene

Compounds with Alternative Functional Groups

(a) α-Bromo-3,5-difluorotoluene

- Structure : Lacks the trifluoromethoxy group; features a methyl group instead.

- Physical Properties : Molecular weight 207.02 g/mol; boiling point 65°C .

- Reactivity : The absence of the trifluoromethoxy group reduces electron withdrawal, making it less reactive in cross-couplings compared to the target compound.

(b) 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene

Halogen Substitution Comparisons

(a) 2,6-Difluoro-4-iodoanisole

- Structure : Iodo substituent instead of bromine; methoxy group instead of trifluoromethoxy.

- Physical Properties : Molecular weight 270.02 g/mol; refractive index 1.5560 .

- Reactivity : Iodine’s larger size facilitates nucleophilic substitutions but increases molecular weight compared to brominated analogs.

Data Tables

Table 1: Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| 1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene | C₇H₂BrF₅O | 289.0 | N/A | Pharmaceutical intermediates |

| 1-Bromo-3-(trifluoromethoxy)benzene | C₇H₄BrF₃O | 255.0 | N/A | Catalytic cross-couplings |

| α-Bromo-3,5-difluorotoluene | C₇H₅BrF₂ | 207.02 | 65 | Agrochemical synthesis |

| 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene | C₁₃H₄BrF₇O | 389.06 | N/A | Fluorinated materials |

Key Findings

Substituent Position: Fluorine at positions 2 and 4 in the target compound increases steric hindrance but enhances electron withdrawal, improving stability in reactive intermediates compared to mono-fluoro analogs .

Halogen Effects : Bromine’s moderate reactivity balances cost and efficiency in cross-couplings, whereas iodine (in analogs like 2,6-Difluoro-4-iodoanisole) offers faster kinetics but higher molecular weight .

Trifluoromethoxy Group : This group significantly boosts electrophilicity compared to methoxy or methyl substituents, making the compound a preferred substrate in Suzuki-Miyaura reactions .

Biological Activity

1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene (CAS: 1805938-54-8) is an organic compound notable for its unique molecular structure that includes a bromine atom and multiple fluorine substituents on a benzene ring. This configuration contributes to its potential biological activities, particularly in medicinal chemistry and materials science. Despite limited direct studies on this specific compound, insights can be drawn from related fluorinated compounds and their biological activities.

The molecular formula of this compound is C₇H₂BrF₅O, with a molecular weight of approximately 276.99 g/mol. The presence of the trifluoromethoxy group significantly influences its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₂BrF₅O |

| Molecular Weight | 276.99 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Biological Activity Insights

Although direct studies on the biological activity of this compound are scarce, several related compounds have shown promising biological effects, which may suggest similar potential for this compound.

Antimicrobial Properties

Fluorinated compounds often exhibit enhanced antimicrobial activity due to their unique electronic properties. For instance, compounds with trifluoromethoxy groups have been reported to inhibit bacterial growth effectively. The incorporation of fluorine atoms can increase lipophilicity, enhancing membrane permeability and bioactivity against pathogens .

Anti-inflammatory Effects

Research indicates that fluorinated aromatic compounds can modulate inflammatory responses. Similar structures have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound might possess anti-inflammatory properties as well .

Case Studies

- Fluorinated Benzene Derivatives : A study examining various fluorinated benzene derivatives highlighted their ability to inhibit enzymes involved in inflammatory pathways. The presence of multiple fluorine atoms was correlated with increased potency against these targets .

- Trifluoromethyl Group in Drug Design : Research on drugs containing trifluoromethyl groups has shown improved pharmacokinetic profiles and enhanced interactions with biological targets compared to non-fluorinated analogs. This suggests that the trifluoromethoxy group in our compound may similarly enhance its bioactivity .

Synthesis and Reactivity

The synthesis of this compound typically involves halogenation reactions. A common method includes the bromination of 2-(trifluoromethoxy)-4,5-difluorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride .

Reactivity Studies

The compound's ability to undergo nucleophilic substitution reactions makes it a valuable substrate in synthetic organic chemistry. Its interactions with various nucleophiles could provide insights into its potential therapeutic applications .

Preparation Methods

Direct Bromination of 2,4-Difluorobenzene

Diazotization of 2,4-Difluoroaniline Followed by Bromination

- 2,4-Difluoroaniline can be converted to its diazonium salt, which is then reacted with HBr or hypophosphorous acid to yield 1-bromo-2,4-difluorobenzene.

- This multi-step process typically suffers from low yields (~57-70%) due to losses during diazotization and deamination.

- Requires careful control of reaction conditions and purification steps.

Introduction of the Trifluoromethoxy Group (-OCF3)

The trifluoromethoxy group is typically introduced via nucleophilic aromatic substitution or via specialized fluorination reagents:

- Starting from 1-bromo-2,4-difluorobenzene, the trifluoromethoxy group can be installed at the 5-position by reaction with trifluoromethoxide sources or via oxidative fluorination methods.

- Literature specifically on this step for the target compound is limited, but related methods involve copper-mediated trifluoromethoxylation or use of trifluoromethyl hypofluorite reagents.

Synthetic Method for 1-Bromo-2,4,5-Trifluorobenzene as a Model

Since trifluoromethoxy derivatives are closely related to trifluorobenzene derivatives, the synthesis of 1-bromo-2,4,5-trifluorobenzene provides insights:

Bromination of 1,2,4-Trifluorobenzene

- Iron powder and 1,2,4-trifluorobenzene are reacted in an organic solvent (carbon tetrachloride or chloroform).

- Liquid bromine is added slowly at 43–48°C over 3–4 hours.

- Azobisisobutyronitrile (a radical initiator) is added at 62–68°C.

- The mixture is reacted at 82–102°C for 3–5 hours to completion.

- Purification yields 1-bromo-2,4,5-trifluorobenzene with high yield and purity.

| Reagent | Molar Ratio (to 1,2,4-trifluorobenzene) |

|---|---|

| Liquid bromine | 0.5 – 1.5 |

| Iron powder | 0.025 – 0.050 |

| Azobisisobutyronitrile (AIBN) | 0.002 – 0.006 |

| Organic solvent (CCl4 or CHCl3) | 250 – 300 ml/mol |

- Preferred conditions: bromine addition at 45°C over 4 hours, AIBN addition at 65°C, reaction at 90–95°C for 4 hours.

- Workup includes washing with sodium bisulfite and sodium hydroxide, drying, filtration, and concentration.

Alternative Routes: Diazonium Salt Method for Fluorinated Bromobenzenes

- Starting from 2,4,5-trifluoroaniline, diazotization with nitroso sulfuric acid, followed by deamination with sodium hypophosphite catalyzed by copper salts, yields 1-bromo-2,4,5-trifluorobenzene.

- This method involves salification of the amine, diazotization, and reduction steps.

- Offers a route to highly fluorinated bromobenzenes but requires careful control of reaction conditions and purification.

Summary Table of Preparation Methods

Research Findings and Considerations

- The bromination of fluorinated benzenes is often facilitated by radical initiators (e.g., azobisisobutyronitrile) and iron powder catalysts to improve selectivity and yield.

- Organic solvents like carbon tetrachloride or chloroform are preferred for their ability to dissolve reagents and moderate reaction temperatures.

- The diazonium salt route is classical but less efficient due to multi-step nature and yield loss.

- Introduction of trifluoromethoxy groups typically requires further functionalization after obtaining the bromodifluorobenzene core.

- Environmental and cost factors favor the iron-catalyzed bromination route over diazotization or photochemical methods.

Q & A

What are the primary synthetic routes for preparing 1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene?

Basic

The compound is synthesized via halogenation and substitution reactions. A common method involves bromination of a fluorinated benzene precursor using bromine or N-bromosuccinimide (NBS) in the presence of catalysts like FeCl₃ or AlCl₃. For example, bromination of 2,4-difluoro-5-(trifluoromethoxy)benzene under controlled conditions (0–25°C, inert solvent) yields the target compound . Purification typically employs column chromatography or recrystallization.

How can reaction conditions be optimized to enhance yield and purity in the synthesis of this compound?

Advanced

Optimization requires precise control of temperature, stoichiometry, and catalyst loading. For bromination, maintaining temperatures below 25°C prevents side reactions like over-bromination. Catalysts such as FeCl₃ improve regioselectivity, while solvent choice (e.g., dichloromethane or carbon tetrachloride) minimizes byproducts. Post-reaction purification via preparative HPLC or fractional distillation enhances purity (>98%). Kinetic studies using in-situ NMR or GC-MS can monitor reaction progress and identify intermediates .

What analytical techniques are essential for characterizing this compound?

Basic

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and electronic environments.

- Mass spectrometry (EI/CI) for molecular weight verification and fragmentation pattern analysis.

- Gas chromatography (GC) with flame ionization detection to assess purity.

For example, ¹⁹F NMR typically shows distinct signals for trifluoromethoxy (-OCF₃) and fluorine substituents .

How can advanced hyphenated techniques resolve structural ambiguities in polyhalogenated benzene derivatives?

Advanced

Hyphenated methods like GC-MS/MS or LC-TOF-MS provide high-resolution fragmentation data to distinguish isomers. Computational tools (DFT calculations) predict NMR chemical shifts and vibrational spectra, aiding structural elucidation. For instance, coupling constants in ¹H NMR combined with NOESY experiments can differentiate between ortho and para substituents .

What is the known biological activity profile of this compound?

Basic

Preliminary studies on analogs (e.g., 5-Bromo-1,3-difluoro-2-(trichloromethoxy)benzene) show moderate antimicrobial activity against Gram-positive bacteria (MIC = 8–16 µg/mL) and high anticancer activity in vitro (IC₅₀ = 2–5 µM against HeLa cells). Activity is attributed to membrane disruption and enzyme inhibition .

What mechanistic insights explain the compound’s bioactivity?

Advanced

The trifluoromethoxy group enhances lipophilicity, promoting cellular uptake. Bromine acts as a leaving group in nucleophilic substitution reactions with biological nucleophiles (e.g., cysteine residues in enzymes). Molecular docking studies suggest inhibition of topoisomerase II via π-π stacking interactions with the aromatic ring .

How does the compound’s stability vary under different storage conditions?

Basic

The compound is stable at room temperature in anhydrous, dark environments. Decomposition occurs under prolonged UV exposure (λ < 300 nm) or in polar protic solvents (e.g., water, methanol), forming hydrolysates like 2,4-difluorophenol. Storage in amber vials under argon is recommended .

How can researchers resolve contradictions in substituent effects on reactivity?

Advanced

Contradictory reports on substituent effects (e.g., electron-withdrawing vs. donating behavior of -OCF₃) can be addressed via Hammett σ constants and computational analysis. For example, the trifluoromethoxy group exhibits a σₚ value of +0.35, indicating strong electron withdrawal, but steric effects may dominate in crowded systems .

What environmental and safety considerations apply to handling this compound?

Basic

The compound is classified as acute toxicity Category 4 (oral, dermal) and irritant . Use fume hoods, nitrile gloves, and PPE. Waste disposal must comply with EPA guidelines (e.g., incineration at >1000°C). Environmental persistence studies (OECD 301F) indicate moderate biodegradability .

What advanced safety protocols are critical for large-scale synthesis?

Advanced

Implement in-line FTIR monitoring to detect hazardous intermediates (e.g., HF byproducts). Use explosion-proof reactors for exothermic bromination steps. Emergency scrubbing systems (e.g., caustic soda traps) neutralize toxic gases. Risk assessments should follow ECHA’s Chemical Safety Assessment (CSA) framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.